N'-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine
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Overview
Description
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine is a chemical compound derived from acridine, a heterocyclic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. The presence of the chloro and methoxy groups on the acridine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Starting Material: 6,9-dichloro-2-methoxyacridine.
Reaction with Ethane-1,2-diamine: The starting material is reacted with ethane-1,2-diamine in the presence of a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation process.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used as a fluorescent probe for studying DNA interactions and cellular imaging.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine involves its interaction with DNA. The compound intercalates between the base pairs of DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include the DNA double helix and topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
9-aminoacridine: Another acridine derivative with similar DNA intercalating properties.
6-chloro-2-methoxyacridine: A precursor in the synthesis of N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine.
Acridine orange: A fluorescent dye used for nucleic acid staining.
Uniqueness
N’-(6-chloro-2-methoxy-acridin-9-yl)ethane-1,2-diamine is unique due to the presence of both chloro and methoxy groups on the acridine ring, which enhances its chemical reactivity and biological activity. Additionally, the ethane-1,2-diamine moiety provides further opportunities for chemical modifications and interactions with biological targets.
Properties
CAS No. |
14446-60-7 |
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Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
N'-(6-chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H16ClN3O/c1-21-11-3-5-14-13(9-11)16(19-7-6-18)12-4-2-10(17)8-15(12)20-14/h2-5,8-9H,6-7,18H2,1H3,(H,19,20) |
InChI Key |
BBHBBFNAIGRZEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN |
Origin of Product |
United States |
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